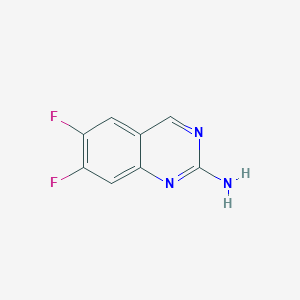
Methyl 1H-indole-3-carboximidoate hydrochloride
Overview
Description
Methyl 1H-indole-3-carboximidoate hydrochloride, also known as NL-1, is a synthetic compound with a molecular weight of 257. It is a derivative of the indole family, which are considered ideal precursors for the synthesis of active molecules .
Synthesis Analysis
A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular formula of this compound is C10H11ClN2O. The indole molecule has seven positions to accommodate different substitutions . Sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Chemical Reactions Analysis
Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These reactions are ideal within one-pot, multicomponent reaction cascades .Scientific Research Applications
Synthesis and Derivative Formation
Methyl 1H-indole-3-carboximidoate hydrochloride serves as a precursor for synthesizing a wide range of indole derivatives, showcasing the compound's versatility in organic synthesis. For instance, reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides lead to the formation of 5H-pyrimido[5,4-b]indole derivatives, demonstrating a pathway to diversify indole chemistry and explore novel compounds with potential pharmacological activities (Shestakov et al., 2009). Similarly, the Me2AlCl-mediated carboxylation, ethoxycarbonylation, and carbamoylation of indoles under CO2 pressure highlight a method to synthesize indole-3-carboxylic acids and their derivatives, extending the utility of this compound in synthesizing carboxylated indole compounds (Nemoto et al., 2016).
Antioxidant and Antimicrobial Activities
The search for new antioxidants and antimicrobials leads to the investigation of indole derivatives for their potential biological activities. Synthesis and evaluation of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives have shown considerable antioxidant activity, suggesting the potential of this compound derivatives as new antioxidant agents (Gopi & Dhanaraju, 2020). In the realm of antimicrobial research, comparative studies on the synthesis of novel indole derivatives and their antimicrobial activities reveal significant activities against various microbial strains, underscoring the antimicrobial potential of compounds derived from this compound (Anekal & Biradar, 2012).
Anticancer Properties
Research into the anticancer properties of this compound derivatives has led to the synthesis of compounds such as methyl 1-(3′-indolylmethane)-indole-3-carboxylate, showing promise as potent antitumor agents. These studies highlight the potential of indole derivatives in developing new therapeutic agents for cancer treatment (Niemyjska et al., 2012).
Mechanism of Action
Target of Action
Methyl 1H-indole-3-carboximidoate hydrochloride, like other indole derivatives, is known to interact with a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives allows them to form hydrogen bonds with these targets, often inhibiting their activity .
Mode of Action
The interaction of this compound with its targets primarily involves the formation of hydrogen bonds. This is due to the presence of the carboxamide moiety in its structure . The compound binds with high affinity to multiple receptors, which can be beneficial in the development of new, useful derivatives .
Biochemical Pathways
Indole derivatives, including this compound, are known to affect various biochemical pathways. They exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The solubility of the compound in common organic solvents suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. Given its broad spectrum of biological activities, it can potentially influence a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable at room temperature and soluble in some common organic solvents
Future Directions
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They have exhibited many important biological activities . Therefore, the study of indole derivatives, including Methyl 1H-indole-3-carboximidoate hydrochloride, is expected to continue in the future, particularly in the field of medicinal and pharmaceutical chemistry.
properties
IUPAC Name |
methyl 1H-indole-3-carboximidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c1-13-10(11)8-6-12-9-5-3-2-4-7(8)9;/h2-6,11-12H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEKEFFTCYQFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CNC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



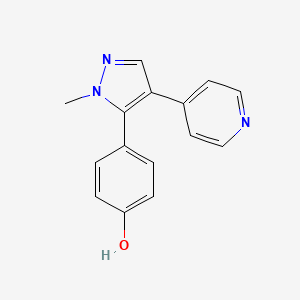
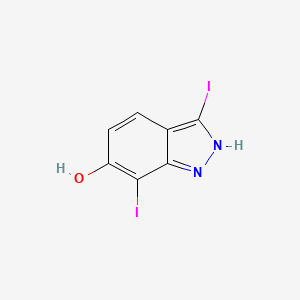
![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1436829.png)
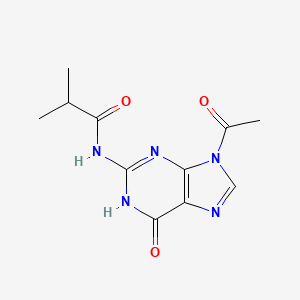
![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)

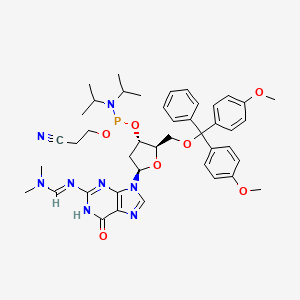
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)
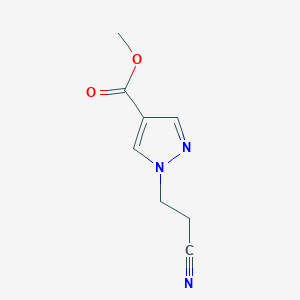
![2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436844.png)



